

Comparative Cross-Reactivity Analysis of Anti-TIGIT Antibodies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various antibodies targeting the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a critical immune checkpoint inhibitor. Understanding the species-specific binding characteristics of these antibodies is paramount for the preclinical evaluation and clinical translation of novel cancer immunotherapies. This document summarizes quantitative binding data, details common experimental protocols for assessing cross-reactivity, and visualizes the TIGIT signaling pathway and experimental workflows.

Data Presentation: Cross-Reactivity of Anti-TIGIT Monoclonal Antibodies

The following table summarizes the binding affinities and functional activities of several prominent anti-TIGIT monoclonal antibodies across different species. This data has been compiled from various public sources, including scientific literature and patent filings.



Antibody Clone/Name	Target Species	Assay Type	Quantitative Metric (e.g., K_D, EC_50, IC_50)	Reference
Tiragolumab	Human	Surface Plasmon Resonance	K_D: 130 pM	[1]
Human	Cell-based ELISA (CHO- hTIGIT)	EC_50: ~1.3 nM	[2]	
Cynomolgus Monkey	Cell-based ELISA (CHO- cynoTIGIT)	EC_50: ~13 nM	[2]	
Vibostolimab	Human	Surface Plasmon Resonance	K_D: 130 pM	[1]
Human	Cell-based ELISA (CHO- hTIGIT)	Dose-dependent binding confirmed	[1]	
Cynomolgus Monkey	Hybridoma Screening	Binding confirmed	[1]	
Domvanalimab	Human	Not specified	Binds human TIGIT	[3]
Cynomolgus Monkey	Not specified	Cross-reactivity not explicitly stated		
Clone 18G10 (murine surrogate)	Mouse	Not specified	Functional surrogate for Vibostolimab	[1]
AK126	Human	ELISA, Fortebio, FACS	Binds with comparative affinity to AK113	[4]



Cynomolgus Monkey	ELISA	Binds to cynomolgus TIGIT	[4]	
AK113	Human	ELISA, Fortebio, FACS	Binds with comparative affinity to AK126	[4]
Cynomolgus Monkey	ELISA	Binds only to monkey TIGIT	[4]	
Novel Antagonistic Antibody (undisclosed)	Human	Flow Cytometry (293T-hTIGIT)	EC_50: 0.45 nM	[2]
Cynomolgus Monkey	Flow Cytometry (293T- cynoTIGIT)	EC_50: 2.6 nM	[2]	
Human	Ligand Blocking FACS (vs. CD155)	IC_50: 1 nM	[2]	_
Various Clones	Human, Cynomolgus Monkey, Mouse	ForteBio	25 out of 65 clones bound to all three species	[5]

Note: Data for some antibodies and species may not be publicly available. The table will be updated as more information becomes accessible.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are representative protocols for common immunoassays used in these studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity



This protocol outlines an indirect ELISA to determine the binding of an anti-TIGIT antibody to TIGIT protein from different species.

a. Materials:

- Recombinant TIGIT proteins (Human, Cynomolgus Monkey, Mouse, etc.)
- High-binding 96-well microplates
- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
- Primary anti-TIGIT antibody (test antibody)
- HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
- TMB Substrate Solution
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader

b. Protocol:

- Coating: Dilute recombinant TIGIT proteins from different species to 1-5 μg/mL in Coating Buffer. Add 100 μL/well to the microplate and incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 200 μL/well of Wash Buffer.
- Blocking: Add 200 μL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the primary anti-TIGIT antibody in Blocking Buffer. Add 100 μL of each dilution to the respective



wells and incubate for 2 hours at room temperature.

- Secondary Antibody Incubation: Wash the plate three times. Add 100 μL of the HRPconjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature, protected from light.
- Detection: Wash the plate five times. Add 100 μL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the TIGIT protein of each species.

Flow Cytometry for Cell-Surface Binding Cross-Reactivity

This protocol is designed to assess the binding of an anti-TIGIT antibody to TIGIT expressed on the surface of cells from different species.

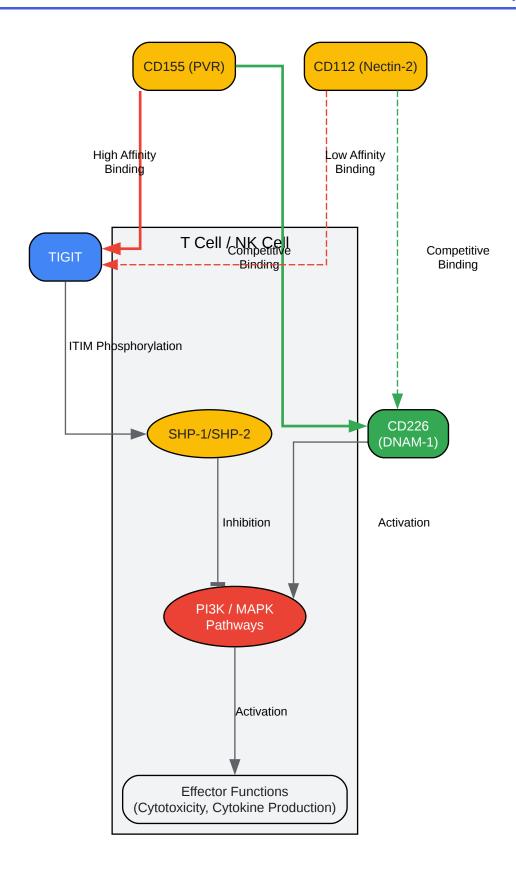
- a. Materials:
- Cell lines or primary cells expressing TIGIT from different species (e.g., human, cynomolgus monkey, mouse lymphocytes)
- FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc Block (to prevent non-specific binding to Fc receptors)
- Fluorochrome-conjugated primary anti-TIGIT antibody or an unconjugated primary antibody with a corresponding fluorochrome-conjugated secondary antibody.
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer
- b. Protocol:



- Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of 1x10⁶ cells/mL in ice-cold FACS Buffer.
- Fc Blocking: Add Fc Block to the cell suspension according to the manufacturer's instructions and incubate for 10-15 minutes on ice.
- Primary Antibody Staining: Add the anti-TIGIT antibody at a pre-titrated optimal concentration to the cells. Incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with 1-2 mL of ice-cold FACS Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
- Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in 100 μL of FACS Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
- Final Wash and Resuspension: Wash the cells twice as described in step 4. Resuspend the final cell pellet in 300-500 μL of FACS Buffer.
- Data Acquisition: Add a viability dye just before analysis. Acquire data on a flow cytometer, collecting a sufficient number of events. Analyze the median fluorescence intensity (MFI) of the TIGIT-positive cell population for each species to quantify and compare the binding of the antibody.

Mandatory Visualizations TIGIT Signaling Pathway



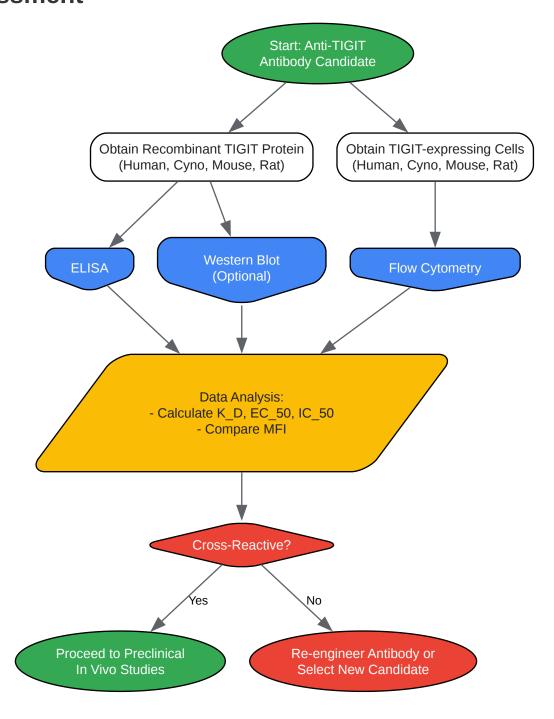


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Caption: TIGIT signaling pathway illustrating competitive ligand binding and downstream inhibitory effects.

Experimental Workflow for Antibody Cross-Reactivity Assessment



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Caption: A generalized workflow for assessing the species cross-reactivity of a candidate antibody.

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